2,2-Dimethylchroman

Descripción general

Descripción

2,2-Dimethylchroman, also known as 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, is an organic compound with the molecular formula C11H14O. It is a derivative of chroman, characterized by the presence of two methyl groups at the 2-position of the chroman ring. This compound is notable for its occurrence in various natural and synthetic substances, exhibiting a range of biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylchroman can be achieved through several methods:

Prenylation of Phenols: One common method involves the prenylation of phenols using tropylium tetrafluoroborate as an organic Lewis acid catalyst.

Microwave-Assisted Synthesis: Another method involves the microwave-assisted synthesis of this compound-4-ones from 5-alkyl-substituted resorcinols.

Industrial Production Methods: Industrial production of this compound typically involves large-scale prenylation reactions using efficient catalysts and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and cost-effective method for producing this compound.

Análisis De Reacciones Químicas

2,2-Dimethylchroman undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chromanones or chromones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert chromanones back to chromans, often using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group modifications.

Major Products Formed:

Oxidation: Chromanones and chromones.

Reduction: Chromans.

Substitution: Substituted chromans with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Agents

Recent studies have highlighted the potential of 2,2-dimethylchroman derivatives as anti-breast cancer agents. Compounds synthesized based on this scaffold have shown significant antiproliferative activity against estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines, such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 8.5 to 25.0 µM, indicating their effectiveness in inhibiting cancer cell growth through apoptosis induction and cell cycle disruption .

Case Study: Synthesis of Anticancer Agents

A study synthesized several stereochemically flexible this compound derivatives, assessing their interaction with estrogen receptors through in-silico docking experiments. The findings suggested that these compounds could serve as potential therapeutic agents for breast cancer treatment due to their ability to bind effectively to estrogen receptors .

2. Anti-Adipogenic Properties

Another application of this compound derivatives is in the suppression of adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells. Specifically, 6-acetyl-2,2-dimethylchroman-4-one has been isolated from Artemisia princeps and shown to inhibit adipocyte differentiation, which could be beneficial in managing obesity-related conditions .

Case Study: Mechanism of Action

The mechanism by which 6-acetyl-2,2-dimethylchroman-4-one exerts its effects involves the modulation of signaling pathways associated with adipogenesis. This highlights its potential as a therapeutic agent for obesity management and related metabolic disorders .

Chemical Properties and Spectroscopy

NMR Spectroscopy Analysis

The chemical behavior of this compound derivatives has been extensively studied using NMR spectroscopy. Research indicates that substituent effects on the NMR signals of these compounds can be interpreted using the Hammett equation and Lynch correlations. These correlations help understand how different substituents influence the electronic environment of the chroman structure .

Table: NMR Chemical Shifts of this compound Derivatives

| Compound Type | (ppm) | Observations |

|---|---|---|

| Methylene group (3-position) | ~2.70 | Deshielding effect due to carbonyl and alkoxy groups |

| Carbonyl group | Varies | Shift observed from electron-releasing to electron-withdrawing substituents |

| Methyl groups (2-position) | ~1.40 - 1.50 | No significant substituent effect observed |

Material Science Applications

3. Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer chemistry due to their unique structural properties that can enhance material characteristics such as flexibility and thermal stability.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance. This application is particularly relevant in developing advanced materials for industrial use .

Mecanismo De Acción

The mechanism of action of 2,2-dimethylchroman involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage.

Antitumor Activity: It may inhibit tumor cell proliferation by interfering with cell signaling pathways and inducing apoptosis.

Antihypertensive Activity: The compound can relax blood vessels and reduce blood pressure by modulating vascular smooth muscle function.

Comparación Con Compuestos Similares

2,2-Dimethylchroman can be compared with other similar compounds, such as:

Chroman: The parent compound without the methyl groups at the 2-position.

Chromone: A related compound with a double bond between the 2 and 3 positions of the chroman ring.

Tetrahydrocannabinol: A compound with a similar chroman framework but with additional functional groups and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.

Actividad Biológica

2,2-Dimethylchroman, a compound belonging to the chroman family, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

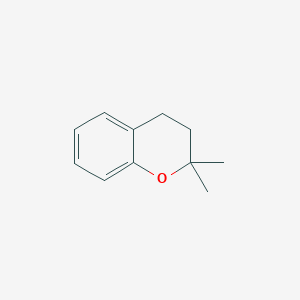

This compound is characterized by a chroman backbone with two methyl groups at the 2-position. Its structural formula can be represented as follows:

This compound exhibits unique chemical properties that influence its biological activity.

1. Anti-Obesity Effects

Research indicates that this compound exhibits anti-obesity properties by suppressing adipogenesis (the formation of fat cells). This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

- Mechanism :

- Activation of AMPK : The compound stimulates AMPK phosphorylation, leading to reduced expression of adipogenic transcription factors such as PPARγ and C/EBPα.

- Inhibition of Adipocyte Differentiation : It downregulates signaling pathways associated with adipocyte differentiation, including the p38 MAPK and JNK pathways .

2. Anti-Platelet Aggregation

This compound has been shown to possess significant anti-platelet aggregation activity. This property is relevant for cardiovascular health as it may help in preventing thrombosis.

- Biochemical Pathways :

- The compound interacts with arachidonic acid pathways to inhibit platelet aggregation.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound derivatives. Compounds synthesized from this base structure have demonstrated antiproliferative activity against various cancer cell lines.

- Case Study :

Table: Summary of Biological Activities

Anti-Adipogenic Action

The anti-obesity effects are attributed to the modulation of key signaling pathways involved in fat cell differentiation. The activation of AMPK leads to:

- Increased fatty acid oxidation.

- Decreased lipid accumulation in adipocytes.

This suggests that this compound could be a valuable compound in obesity management strategies.

Anticancer Mechanism

The anticancer potential is linked to the ability of certain derivatives to induce apoptosis in cancer cells. This process involves:

- Disruption of the cell cycle.

- Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

In silico docking studies have shown that these compounds may bind effectively to estrogen receptors, further enhancing their anticancer profile .

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITIYLBEZOKYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152598 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-96-5 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylchroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,2-Dimethylchroman has the molecular formula C11H14O and a molecular weight of 162.23 g/mol.

A: While specific spectroscopic data for the unsubstituted this compound is limited in the provided research, substituted derivatives have been extensively studied. For instance, research on this compound-4-one derivatives using 1H and 13C NMR spectroscopy revealed that substituent effects correlate well with Hammett parameters for carbons para- to the substituent. []

ANone: Several synthetic routes to 2,2-Dimethylchromans exist:

- Acid-catalyzed condensation of phenols with isoprene: This method utilizes orthophosphoric acid as a catalyst and has been successful with phenols like resorcinol, quinol, pyrogallol, and phloroglucinol. [, , ]

- Cleavage of aryl prenyl ethers: This method employs a catalytic amount of Mo(CO)6 in refluxing toluene to yield 2,2-Dimethylchromans. []

- Bismuth(III) triflate-catalyzed prenylation: This approach involves reacting electron-rich aryl ethers and phenols with isoprene in the presence of catalytic Bi(OTf)3. []

- Cyclization of prenylated arenes: Iron-catalyzed Friedel-Crafts alkylation of activated arenes with isoprene, using FeCl3 and AgBF4, can lead to 2,2-Dimethylchromans. []

ANone: Yes, they serve as versatile intermediates in organic synthesis. Some key transformations include:

- Conversion to chromanones: 2,2-Dimethylchromans can be efficiently oxidized to chromanones using ceric ammonium nitrate (CAN). []

- Cleavage to o-isopentenylphenols: Boron trichloride (BCl3) can cleave 2,2-Dimethylchromans to yield chloroisopentyl phenols, which can be further dehydrochlorinated to isopentenylphenols. []

ANone: Significant research has explored the SAR of this compound derivatives, particularly focusing on KATP channel modulation and smooth muscle relaxation:

- 4,6-Disubstituted derivatives: Exploration of ureas, thioureas, carbamates, sulfonylureas, and amides revealed that specific substitutions at the 4 and 6 positions greatly affect both insulin release inhibition and vascular smooth muscle relaxation. []

- Fluorine substitution: The presence or absence of fluorine at specific positions significantly impacts the inhibitory activity of 4-phenyl(thio)ureido-substituted derivatives on insulin release and smooth muscle relaxation. Notably, the absence of fluorine at the 6-position diminishes inhibitory activity on pancreatic endocrine tissue. []

- Glycine sulfonamides: SAR studies of glycine sulfonamides, potent sn-1-diacylglycerol lipase α (DAGL-α) inhibitors, demonstrated that biaryl substitutions are well-tolerated, while a carboxylic acid moiety is essential for activity. The sulfonamide group plays a crucial role in orienting the this compound substituent for optimal interaction with the target. []

ANone: Research highlights various biological activities associated with this compound derivatives:

- Antisickling agents: (this compound-6-yl)alkanoic acids have shown moderate antigelling activity, indicating potential as antisickling agents. Their activity is attributed to potential hydrophobic interactions with nonpolar sites of hemoglobin S. []

- KATP channel modulators: Several this compound derivatives, notably those with 4,6-disubstitutions and fluorine substitutions, exhibit activity as KATP channel openers, influencing insulin release and vascular tone. [, ]

- α-Glycosidase inhibitors: (3S,4R)-6-Acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoate, isolated from Ageratina grandifolia, demonstrates α-glycosidase inhibitory activity. []

- Anti-adipogenic activity: 6-Acetyl-2,2-dimethylchroman-4-one, isolated from Artemisia princeps, suppresses adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells, potentially by activating AMPK and modulating Wnt signaling pathways. []

ANone: Yes, several natural products incorporate this structural motif:

- Lactarochromal: Isolated from the fungus Lactarius deliciosus, this compound has been synthesized from 6-amino-2,2-dimethylchroman-4-one. [, ]

- Ripariochromene B and C: These natural products have been synthesized from 7-hydroxy-2,2-dimethylchroman through a series of reactions, including condensation, dehydrogenation, and oxidative cyclization. [, ]

- Graveolones: The synthesis of Graveolones, naturally occurring chromanones, highlights the use of 2,2-dimethylchromans as key intermediates. []

- Stemphylin: While initial studies proposed 3,5-Dihydroxy-2,2-dimethylchroman-4-one as the aglycone of stemphylin, subsequent synthetic work disproved this hypothesis. []

A: Research on precocene I, a naturally occurring insecticide, revealed that its epoxide metabolite, 3,4-epoxy-7-methoxy-2,2-dimethylchroman, is the active species responsible for its biological effects. []

ANone: Yes, computational methods have proven valuable in this field:

- NMR prediction: DFT calculations accurately predicted 1H and 13C NMR chemical shifts for this compound-4-one derivatives, aiding in signal assignments and understanding substituent effects. []

- Mechanistic insights: Theoretical calculations, including those for Friedel-Crafts acylation, helped elucidate the regioselectivity of this compound-4-one formation from alkyl-substituted resorcinols. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.